Lipophilicity Differential: 2-Bromophenyl vs. 2-Chlorophenyl Substitution
The presence of the 2-bromophenyl substituent in the target compound increases calculated lipophilicity relative to the 2-chlorophenyl analog, a parameter that directly influences membrane permeability and non-specific protein binding in biological assays . While head-to-head experimental LogP values for the chloro analog are not reported in the same study, the consistent computational LogP difference of approximately 0.5–0.7 units is predictive of altered pharmacokinetic behavior [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.533 (ChemScene) / 2.907 (Molbase) |
| Comparator Or Baseline | 5-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 5948-97-0, approximate LogP ~2.0 based on halogen substitution trends) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 units (more lipophilic) |
| Conditions | Computational prediction (software unspecified) |
Why This Matters
Higher LogP alters compound partitioning in biphasic systems, which is critical for assay design and can affect apparent potency in cell-based versus biochemical assays.
- [1] Molbase. 3-(2-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione (CAS 58064-57-6) Compound Information. Accessed 2026. View Source
